N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-chlorobenzyl)furan-2-carboxamide
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Overview
Description
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(4-CHLOROPHENYL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan-2-carboxamide core with various substituents, including a benzodioxolyl group, a methoxyphenyl group, and a chlorophenylmethyl group
Preparation Methods
The synthesis of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(4-CHLOROPHENYL)METHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxolyl Intermediate: This step involves the reaction of a suitable precursor with reagents such as piperonal to form the benzodioxolyl moiety.
Synthesis of the Methoxyphenyl Intermediate:
Chemical Reactions Analysis
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(4-CHLOROPHENYL)METHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Scientific Research Applications
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(4-CHLOROPHENYL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Biological Research: It is used in studies related to enzyme inhibition, particularly targeting enzymes involved in cancer progression.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(4-CHLOROPHENYL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells .
Comparison with Similar Compounds
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(4-CHLOROPHENYL)METHYL]FURAN-2-CARBOXAMIDE can be compared with other compounds that have similar structural motifs, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxolyl group and are studied for their anticancer properties.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound has a similar benzodioxolyl group and is used in studies related to enzyme inhibition.
Properties
Molecular Formula |
C29H26ClNO5 |
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Molecular Weight |
504.0 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-chlorophenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C29H26ClNO5/c1-33-25-6-3-2-5-24(25)23(21-10-13-26-28(17-21)36-19-35-26)14-15-31(29(32)27-7-4-16-34-27)18-20-8-11-22(30)12-9-20/h2-13,16-17,23H,14-15,18-19H2,1H3 |
InChI Key |
GQDHZJSQUYRPGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CCN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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